molecular formula C15H13NO3S B11996174 4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid

4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B11996174
M. Wt: 287.3 g/mol
InChI Key: XQDLLXQCZHFZFQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

    • PABA undergoes several reactions:

        Aromatic substitution: It can undergo electrophilic aromatic substitution reactions.

        Benzylic oxidation: PABA can be oxidized at the benzylic position to form the corresponding carboxylic acid.

        Amide formation: It reacts with acetic anhydride to form the amide derivative.

    • Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: PABA serves as a building block in the synthesis of dyes, pharmaceuticals, and other organic compounds.

      Biology: It is used as a substrate in bacterial growth media.

      Medicine: Historically, PABA was used in sunscreens, but it has been largely replaced due to allergic reactions.

      Industry: PABA derivatives find applications in the production of hair dyes and textile chemicals.

  • Mechanism of Action

    • PABA’s primary mechanism of action is not well-defined.
    • It is involved in folic acid biosynthesis , where it acts as a precursor for the synthesis of dihydrofolic acid.
    • Dihydrofolic acid is essential for DNA synthesis and cell growth.
  • Comparison with Similar Compounds

    • PABA is unique due to its role in folic acid synthesis.
    • Similar compounds include benzoic acid derivatives and other aromatic compounds used in organic synthesis.

    Properties

    Molecular Formula

    C15H13NO3S

    Molecular Weight

    287.3 g/mol

    IUPAC Name

    4-[(2-phenylsulfanylacetyl)amino]benzoic acid

    InChI

    InChI=1S/C15H13NO3S/c17-14(10-20-13-4-2-1-3-5-13)16-12-8-6-11(7-9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)

    InChI Key

    XQDLLXQCZHFZFQ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O

    Origin of Product

    United States

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